7-Octen-1-ol 7-Octen-1-ol
Brand Name: Vulcanchem
CAS No.: 13175-44-5
VCID: VC20958646
InChI: InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2
SMILES: C=CCCCCCCO
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

7-Octen-1-ol

CAS No.: 13175-44-5

Cat. No.: VC20958646

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

7-Octen-1-ol - 13175-44-5

Specification

CAS No. 13175-44-5
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name oct-7-en-1-ol
Standard InChI InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2
Standard InChI Key WXPWPYISTQCNDP-UHFFFAOYSA-N
SMILES C=CCCCCCCO
Canonical SMILES C=CCCCCCCO

Introduction

Chemical Identity and Structural Characteristics

7-Octen-1-ol, also known as oct-7-en-1-ol or 7-octene-1-ol, is an eight-carbon primary alcohol with a terminal double bond. Its structure combines the properties of both alcohols and alkenes, making it a functionally diverse compound.

Basic Identification

The compound is registered with CAS number 13175-44-5 and possesses the molecular formula C₈H₁₆O, corresponding to a molecular weight of 128.21 g/mol . The structural representation can be written as CH₂=CH-(CH₂)₆-OH, highlighting its key functional groups: a primary alcohol at one end and a terminal alkene at the other.

Structural Identifiers

Several standardized notations are used to represent 7-octen-1-ol in chemical databases and literature:

Identifier TypeNotation
SMILESC(O)CCCCCC=C
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2
InChIKeyWXPWPYISTQCNDP-UHFFFAOYSA-N
MDL NumberMFCD00798076
The compound's unique structural identifiers enable precise database searching and unambiguous identification in chemical literature .

Physical Properties

7-Octen-1-ol exhibits physical properties typical of medium-chain alcohols with unsaturated bonds. These properties are crucial for understanding its behavior in various experimental settings and applications.

Thermodynamic Properties

The compound has well-defined phase transition temperatures and related physical parameters:

PropertyValueConditions
Melting point-31.5°CEstimated value
Boiling point66°CAt 7 mmHg pressure
Density0.85 g/cm³At standard conditions
Vapor pressure1.55 hPaAt 25°C
Refractive index1.4420 to 1.4450At standard conditions
Water solubility2.488 g/LAt 20°C
LogP2.41At 20°C
The relatively high LogP value of 2.41 indicates moderate lipophilicity, suggesting the compound would preferentially partition into organic phases rather than aqueous environments .

Chemical Reactivity and Behavior

The chemical behavior of 7-octen-1-ol is dictated by its two primary functional groups: the hydroxyl group and the terminal double bond.

Functional Group Reactivity

As a bifunctional molecule, 7-octen-1-ol can undergo reactions typical of both alcohols and alkenes:

  • The primary alcohol group can participate in:

    • Oxidation reactions to form aldehydes and carboxylic acids

    • Esterification with carboxylic acids

    • Dehydration to form alkenes

    • Substitution reactions to form halides or other derivatives

  • The terminal alkene functionality can undergo:

    • Addition reactions (hydrogenation, halogenation, hydration)

    • Epoxidation

    • Polymerization

    • Metathesis reactions

Synthesis and Production

The synthesis of 7-octen-1-ol has been documented in scientific literature, with specific methods tailored to laboratory and industrial scale production.

Laboratory Synthesis

The primary synthesis method involves a Grignard reaction between 1-iodohexan-6-ol and vinyl magnesium bromide. This process occurs in two main steps:
Step 1: Preparation of the vinyl Grignard reagent

  • Vinyl magnesium bromide is prepared with copper(I) iodide in tetrahydrofuran/hexane

  • The reaction is conducted at -40°C for approximately 15 minutes

  • Inert atmosphere conditions are maintained throughout
    Step 2: Coupling reaction

  • 1-iodohexan-6-ol is combined with N,N,N,N,N,N-hexamethylphosphoric triamide and triethyl phosphite

  • The reaction mixture is maintained in tetrahydrofuran/hexane

  • Temperature is gradually increased from -40°C to 20°C over 3 hours

  • Inert atmosphere is maintained throughout the process
    This synthetic approach enables the selective introduction of the terminal alkene while preserving the hydroxyl functionality.

Purification and Quality Control

Commercial samples of 7-octen-1-ol typically achieve purity levels of 96% or higher as determined by gas chromatography . Purification methods likely involve distillation, given the compound's defined boiling point of 66°C at 7 mmHg .

Applications and Uses

7-Octen-1-ol serves various functions in research and industry, primarily as a specialized biochemical reagent.

Research Applications

The primary documented use of 7-octen-1-ol is as a biochemical reagent for life science-related research . As an omega-functionalized alkanol, it represents an important class of compounds with applications in:

  • Organic synthesis as a building block

  • Studies of structure-activity relationships in biochemical systems

  • Development of specialized surfactants and amphiphiles

  • Investigation of enzyme selectivity with bifunctional substrates

ParameterClassification
GHS SymbolGHS02, GHS05, GHS07
Signal WordWarning
Hazard StatementH227 (Combustible liquid)
Precautionary StatementsP501-P210-P280-P370+P378-P403+P235
Safety Statements23
HS Code2905.29.9000
These classifications indicate that 7-octen-1-ol is a combustible liquid that requires appropriate safety measures during handling and storage .
ManufacturerProduct NumberPurityPackage SizePrice (USD)
TCI ChemicalO0280>96.0% (GC)5mL$229
TCI ChemicalO0280>96.0% (GC)25mL$680
TRCO239210Not specified50mg$45
TRCO239210Not specified100mg$60
SynQuest Laboratories2301-1-13Not specified5g$155
These pricing structures reflect the specialized nature of this research chemical and its relatively limited production volume .

Research and Development Perspectives

While specific research focusing directly on 7-octen-1-ol is limited in the provided search results, the compound's structural features suggest several potential areas for further investigation.

Structure-Activity Relationships

As a bifunctional molecule with both hydrophilic (alcohol) and lipophilic (alkene and hydrocarbon chain) components, 7-octen-1-ol could serve as a useful compound for studying structure-activity relationships in various biological systems. Its moderate LogP value (2.41) suggests a balance between aqueous solubility and membrane permeability that could be valuable in certain biochemical applications.

Organic Synthesis Applications

The compound's dual functionality makes it a potential intermediate for more complex molecules. The terminal alkene provides a reactive site for various transformations, while the primary alcohol offers opportunities for further functionalization.

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